molecular formula C3H5N8OP B14434984 Methyl bis[(1H-tetrazol-1-yl)]phosphinite CAS No. 78272-33-0

Methyl bis[(1H-tetrazol-1-yl)]phosphinite

Cat. No.: B14434984
CAS No.: 78272-33-0
M. Wt: 200.10 g/mol
InChI Key: YAAWPTHSUMCTKI-UHFFFAOYSA-N
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Description

Methyl bis[(1H-tetrazol-1-yl)]phosphinite is an organophosphorus compound characterized by the presence of two 1H-tetrazol-1-yl groups attached to a phosphinite moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl bis[(1H-tetrazol-1-yl)]phosphinite typically involves the reaction of methyl phosphonous dichloride with sodium 1H-tetrazol-1-ide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding phosphine oxide.

    Substitution: The compound can participate in substitution reactions where the tetrazolyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. These reactions are often conducted in polar solvents like dimethyl sulfoxide or ethanol.

Major Products:

    Oxidation: The major product of oxidation is the corresponding phosphine oxide.

    Substitution: The major products of substitution reactions depend on the nucleophile used but generally involve the replacement of one or both tetrazolyl groups.

Scientific Research Applications

Methyl bis[(1H-tetrazol-1-yl)]phosphinite has several scientific research applications:

    Coordination Chemistry: It acts as a ligand in the formation of coordination complexes with transition metals, which are studied for their magnetic and electronic properties.

    Catalysis: The compound is used as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.

    Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl bis[(1H-tetrazol-1-yl)]phosphinite in catalysis involves the coordination of the phosphinite moiety to a metal center, facilitating various catalytic cycles. The tetrazolyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

    Methyl bis[(1H-tetrazol-1-yl)]phosphine: Similar structure but with a phosphine moiety instead of phosphinite.

    Bis[(1H-tetrazol-1-yl)]phosphine oxide: The oxidized form of the phosphine analogue.

    Tetrazolyl-substituted phosphines: Compounds with similar tetrazolyl groups but different phosphorus-containing moieties.

Uniqueness: Methyl bis[(1H-tetrazol-1-yl)]phosphinite is unique due to the presence of both tetrazolyl groups and a phosphinite moiety, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes and participate in various catalytic processes sets it apart from other similar compounds.

Properties

CAS No.

78272-33-0

Molecular Formula

C3H5N8OP

Molecular Weight

200.10 g/mol

IUPAC Name

methoxy-bis(tetrazol-1-yl)phosphane

InChI

InChI=1S/C3H5N8OP/c1-12-13(10-2-4-6-8-10)11-3-5-7-9-11/h2-3H,1H3

InChI Key

YAAWPTHSUMCTKI-UHFFFAOYSA-N

Canonical SMILES

COP(N1C=NN=N1)N2C=NN=N2

Origin of Product

United States

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